2-Phenyl-3-oxa-1-azaspiro[4.5]decane
Description
Structure
3D Structure
Properties
CAS No. |
101113-92-2 |
|---|---|
Molecular Formula |
C14H19NO |
Molecular Weight |
217.31 g/mol |
IUPAC Name |
2-phenyl-3-oxa-1-azaspiro[4.5]decane |
InChI |
InChI=1S/C14H19NO/c1-3-7-12(8-4-1)13-15-14(11-16-13)9-5-2-6-10-14/h1,3-4,7-8,13,15H,2,5-6,9-11H2 |
InChI Key |
ZWHIRERDHJTNJR-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2(CC1)COC(N2)C3=CC=CC=C3 |
Origin of Product |
United States |
Reaction Mechanisms and Mechanistic Investigations for 2 Phenyl 3 Oxa 1 Azaspiro 4.5 Decane Formation
Proposed Mechanistic Pathways for Cycloaddition Reactions
Cycloaddition reactions are a cornerstone in the synthesis of cyclic and spirocyclic compounds, offering a powerful method for forming multiple carbon-carbon and carbon-heteroatom bonds in a single step. arizona.edu For the 2-Phenyl-3-oxa-1-azaspiro[4.5]decane scaffold, several cycloaddition strategies are mechanistically plausible.
[3+2] Cycloaddition: This type of reaction involves a three-atom component and a two-atom component to form a five-membered ring. In the context of the target molecule, a 1,3-dipolar cycloaddition is a key proposed pathway. This can be achieved by generating an azomethine ylide in situ from the reaction of an amino acid with an aldehyde or ketone. nih.govresearchgate.net This ylide then reacts with a suitable dipolarophile, such as an activated alkene, to construct the pyrrolidine or oxazolidine (B1195125) portion of the spirocycle. researchgate.netrsc.org Density Functional Theory (DFT) studies have been employed to investigate the mechanism of such reactions, confirming that the cycloaddition can proceed via various transition states. rsc.org
Hetero-Diels-Alder [4+2] Cycloaddition: The Diels-Alder reaction and its hetero-variant are fundamental in forming six-membered rings. A plausible pathway for the spiro[4.5]decane system involves the reaction of a diene with a heterodienophile. For instance, a reaction between a conjugated nitroalkene (acting as the diene component) and an exocyclic alkene like methylenecyclopentane can lead to the formation of the core structure. mdpi.com Mechanistic studies suggest that such reactions can proceed through a two-stage, one-step mechanism, often with complete regioselectivity. mdpi.com
The choice of reactants and catalysts is crucial in directing the reaction towards the desired spirocyclic product, and understanding these pathways is a significant challenge in synthetic chemistry. arizona.edu
Role of Reactive Intermediates
N-radicals: Nitrogen-centered radicals are versatile intermediates in the synthesis of nitrogen-containing heterocycles. organicreactions.orgrsc.org Their cyclization is a powerful method for forming rings, most commonly through a 5-exo cyclization. organicreactions.org In the context of spirocyclization, an N-centered radical can initiate a cascade reaction. For example, a radical-mediated cascade spirocyclization of N-benzylacrylamides can lead to the formation of azaspirocyclohexadienones, demonstrating the utility of these intermediates in constructing spirocyclic systems under mild, metal-free conditions. acs.orgrsc.org
Oxonium Ylides: The formation of a closely related 6-oxa-2-azaspiro[4.5]decane scaffold has been shown to proceed through an oxonium ylide intermediate. acs.orgnih.gov This process typically involves the Rh(II)-catalyzed reaction of a cyclic diazo compound, which forms a rhodium carbene species. This carbene then interacts with a Lewis basic oxygen atom (e.g., from tetrahydrofuran) to generate an oxonium ylide. acs.orgnih.gov This ylide subsequently undergoes rearrangement to form the spirocyclic framework.
Carbenes: Carbenes are neutral, divalent carbon species that are highly reactive. libretexts.org They are key precursors to the oxonium ylides mentioned above. acs.orgnih.gov Generated from sources like diazo compounds or through alpha-elimination, carbenes can react with alkenes in cyclopropanation reactions or initiate cascade reactions to build complex spirocycles. libretexts.orglibretexts.orgshareok.org Metal carbenoids, formed by the coordination of a carbene to a metal, can tune the reactivity and selectivity of these transformations. shareok.org
Azadienes: Azadienes are versatile building blocks in cycloaddition reactions for synthesizing nitrogen-containing heterocycles. researchgate.net Rigid 1-azadienes, for instance, can undergo a [4+2] cyclodimerization to form spiro-γ-lactams. nih.gov Indoline-derived azadienes have been shown to undergo divergent reactions, leading to either spiro-indolinepyrrolidinones or, through a subsequent ring expansion, indoline-fused diazepinones. nih.gov N-heterocyclic carbene (NHC) catalysis can also be used to facilitate annulation reactions between enals and aurone-derived azadienes to produce spirocyclic compounds. acs.org
| Reactive Intermediate | Precursor(s) | Key Reaction Type(s) | Resulting Structure/Scaffold |
| N-radical | N-Halo compounds, Azides | Radical cascade spirocyclization | Azaspirocyclohexadienones acs.org |
| Oxonium Ylide | Cyclic α-diazocarbonyl compounds, Rh(II) catalyst | Stevens rearrangement, Ring expansion | 6-Oxa-2-azaspiro[4.5]decane acs.orgnih.gov |
| Carbene | Diazo compounds, Haloforms | Cyclopropanation, C-H insertion, Cascade reactions | Spirocycles, Precursor to Oxonium Ylides libretexts.orgshareok.org |
| Azadiene | Methylene γ-lactams, Indolines | [4+2] Cycloaddition, [3+2] Annulation | Spiro-γ-lactams, Spiro-indolinepyrrolidinones nih.govnih.gov |
Ring Expansion Reactions Relevant to Spiro[4.5]decane Scaffolds
Ring expansion reactions provide an elegant method for accessing larger ring systems from more readily available smaller rings, a strategy that is highly relevant to the synthesis of the spiro[4.5]decane scaffold.
One of the most pertinent examples is the formation of the 6-oxa-2-azaspiro[4.5]decane system, which involves a Stevens type rearrangement of an oxonium ylide intermediate. This specific rearrangement results in an [n+1] ring expansion of a tetrahydrofuran (B95107) moiety, directly forming the six-membered ring of the spiro[4.5]decane core. acs.orgnih.gov
Other relevant ring expansion methodologies include:
Oxidative Dearomatization-Induced Ring Expansion: This method has been developed for the synthesis of functionalized spiro[4.5]decanes from cyclobutane precursors. thieme-connect.com
Intramolecular Ring-Opening and Ring Expansion: In some cases, a five-membered spirocyclic product can be initially formed, which then undergoes an intramolecular ring-opening followed by expansion to yield a larger, seven-membered ring. nih.gov
Pinacolic Ring Expansion: Oxonium ion-initiated pinacolic ring expansions have been applied to the enantioselective synthesis of spirocyclic ethers. researchgate.net
Semipinacol Rearrangement: The reaction of cyclopropanones with sulfur ylides can proceed through a semipinacol rearrangement of a betaine intermediate to achieve ring expansion, forming cyclobutanones. nih.gov
These strategies highlight the versatility of ring expansion reactions in constructing the specific carbocyclic component of the spiro[4.5]decane system.
Regioselectivity and Chemoselectivity in Spirocyclization Processes
The successful synthesis of a complex molecule like this compound hinges on controlling the selectivity of the reactions involved.
Regioselectivity refers to the preference for bond formation at one position over other possible positions. wikipedia.org In the context of spirocyclization, this determines which constitutional isomer is formed. study.com For example, in the hetero-Diels-Alder reaction of nitroalkenes, full regioselectivity was observed, leading to a single regioisomeric product. mdpi.com Similarly, the [3+2] annulation of azadienes with haloalcohols proceeds with excellent regioselectivity. researchgate.net Computational methods like DFT are frequently used to predict and explain the observed regioselectivity in cycloaddition reactions. nih.govrsc.org
Chemoselectivity is the preferential reaction of a reagent with one functional group over another in a molecule containing multiple functional groups. study.com In a multi-step synthesis towards a spirocycle, reagents must be chosen that react selectively with the intended group, leaving other functionalities intact for subsequent transformations. For instance, a reducing agent might be chosen that selectively reduces a ketone in the presence of an ester. study.com
Spectroscopic and Crystallographic Data for this compound Not Publicly Available
Despite a comprehensive search of scientific literature and chemical databases, detailed spectroscopic and crystallographic data for the specific chemical compound This compound could not be located. The performed searches aimed to gather information on its Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, Mass Spectrometry (MS), and X-ray crystallography, as requested.
The search for the unique Chemical Abstracts Service (CAS) number for this compound, which would facilitate a more targeted data retrieval, was also unsuccessful. While information is available for numerous derivatives and isomers of the oxa-azaspiro[4.5]decane ring system, the specific data for the parent compound, this compound, remains elusive in the public domain.
The conducted research included queries for the synthesis and characterization of the compound, which would typically contain the required spectroscopic and crystallographic analyses. However, these searches consistently led to related but structurally distinct molecules. These included compounds with additional functional groups, different substitution patterns, or alternative isomeric arrangements of the heteroatoms within the spirocyclic framework.
Consequently, it is not possible to provide the requested detailed article with data tables on the spectroscopic and crystallographic elucidation of this compound's structure at this time. The absence of this information in accessible scientific literature prevents a scientifically accurate and verifiable response according to the specified outline.
Spectroscopic and Crystallographic Elucidation of 2 Phenyl 3 Oxa 1 Azaspiro 4.5 Decane Structure
X-ray Crystallography for Solid-State Structure and Stereochemistry[5],
Crystal Conformation Analysis (e.g., Chair Conformation of Cyclohexane (B81311) Ring)
For instance, in the structurally related compound Cyclohexane-1-spiro-2′-imidazolidine-5′-spiro-1′′-cyclohexan-4′-one, both of the cyclohexane rings are observed to be in a distinct chair conformation. researchgate.net Similarly, the crystal structure analysis of 2-Oxo-3-phenyl-1-oxaspiro[4.5]dec-3-en-4-yl 4-chlorobenzoate (B1228818) also confirms the presence of a chair conformation for its cyclohexane ring. researchgate.net Based on these precedents, it is highly probable that the cyclohexane ring within 2-Phenyl-3-oxa-1-azaspiro[4.5]decane also adopts a chair conformation. This arrangement would place the substituents on the ring in either axial or equatorial positions, influencing the molecule's steric and electronic properties.
The following table summarizes the expected conformational state of the cyclohexane ring in the target compound based on data from analogous structures.
| Molecular Fragment | Expected Conformation | Rationale |
| Cyclohexane Ring | Chair | Minimization of angular and torsional strain, as observed in structurally similar spiro compounds. researchgate.netresearchgate.net |
Intermolecular Interactions (e.g., Hydrogen Bonding)
The way in which individual molecules of this compound arrange themselves in the solid state is governed by a network of intermolecular interactions. These non-covalent forces, while weaker than covalent bonds, are crucial in determining the crystal's stability, melting point, and solubility. The primary intermolecular interactions expected for this compound are hydrogen bonds and van der Waals forces.
The presence of a nitrogen atom within the oxazolidine (B1195125) ring (the 1-aza position) introduces the potential for hydrogen bonding. Specifically, the hydrogen atom attached to the nitrogen (N-H) can act as a hydrogen bond donor, while the oxygen atom in the ring (the 3-oxa position) and the nitrogen atom itself can serve as hydrogen bond acceptors. This is supported by observations in similar crystal structures. For example, in Cyclohexane-1-spiro-2′-imidazolidine-5′-spiro-1′′-cyclohexan-4′-one, molecules are linked into centrosymmetric dimers by pairs of N—H⋯O hydrogen bonds. researchgate.net
The anticipated intermolecular interactions for this compound are detailed in the table below.
| Type of Interaction | Participating Groups | Description |
| Hydrogen Bonding | N-H (donor) and O/N (acceptor) | Formation of directional interactions that can lead to specific packing motifs, such as dimers or chains. researchgate.net |
| Van der Waals Forces | Phenyl group, Cyclohexane ring | Non-directional forces contributing to the overall crystal packing and stability. |
| π-π Stacking | Phenyl groups | Favorable stacking of aromatic rings from adjacent molecules. |
Computational Chemistry and Theoretical Studies on 2 Phenyl 3 Oxa 1 Azaspiro 4.5 Decane
Density Functional Theory (DFT) Calculations for Structural Optimization and Electronic Properties
No published studies were identified that have employed Density Functional Theory (DFT) to determine the optimized geometry of 2-Phenyl-3-oxa-1-azaspiro[4.5]decane. As a result, data on bond lengths, bond angles, and dihedral angles are not available. Furthermore, the electronic properties of the molecule, such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, the HOMO-LUMO gap, and molecular electrostatic potential (MEP) maps, which are typically derived from DFT calculations, have not been reported.
Mechanistic Pathway Calculations and Transition State Analysis
The investigation of reaction mechanisms involving this compound through computational methods has not been documented. There are no available studies that calculate the mechanistic pathways for its synthesis or its role in subsequent reactions. Therefore, information regarding the transition state geometries, activation energies, and reaction coordinates for any chemical transformation involving this compound is currently absent from the scientific record.
Conformational Analysis via Computational Methods
A computational conformational analysis of this compound, which would identify the most stable conformers and the energetic barriers between them, has not been reported. Such studies are crucial for understanding the molecule's three-dimensional structure and its influence on physical properties and biological activity. The lack of this research means that the conformational landscape of this specific spiro compound remains unexplored.
While computational studies on related spiro-oxazolidine (B91167) and other azaspirodecane derivatives exist, the strict focus on this compound as per the user's request precludes the inclusion of data from these analogous but structurally distinct molecules. Further research is required to elucidate the computational and theoretical characteristics of this compound.
Synthetic Access to Derivatives and Analogues of 2 Phenyl 3 Oxa 1 Azaspiro 4.5 Decane
Systematic Modification of the Phenyl Substituent
Modification of the 2-phenyl group is a key strategy for modulating the properties of the spirocyclic scaffold. A prominent example is found in the development of insecticides like Spirotetramat. The core structure of these compounds often features a 2,5-dimethylphenyl substituent at the 2-position. nih.govepa.govnih.gov This substitution pattern is crucial for its biological activity.
Another approach to modifying the phenyl ring involves esterification reactions. For instance, the synthesis of 2-oxo-3-phenyl-1-oxaspiro[4.5]dec-3-en-4-yl 4-chlorobenzoate (B1228818) is achieved through the condensation reaction of the corresponding 4-hydroxy precursor with 4-chlorobenzoyl chloride. epa.govresearchgate.net This method allows for the introduction of various substituted benzoyl groups, thereby creating a library of derivatives with diverse electronic and steric properties.
| Parent Compound | Modification Reagent | Resulting Derivative | Reference |
| 4-hydroxy-3-phenyl-1-oxaspiro[4.5]dec-3-en-2-one | 4-chlorobenzoyl chloride | 2-oxo-3-phenyl-1-oxaspiro[4.5]dec-3-en-4-yl 4-chlorobenzoate | epa.gov, researchgate.net |
| (Core scaffold) | (Various precursors) | cis-3-(2,5-dimethylphenyl)-8-methoxy-2-oxo-1-azaspiro[4.5]dec-3-en-4-yl ethyl carbonate (Spirotetramat) | nih.gov |
Introduction of Diverse Substituents on the Spiro[4.5]decane Ring System
The spiro[4.5]decane ring system offers multiple positions for the introduction of functional groups, leading to a wide array of analogues. Spirotetramat and its metabolites exemplify this diversity, featuring methoxy (B1213986) and carbonate groups on the cyclohexane (B81311) portion of the spirocycle. nih.govnih.govherts.ac.uk Specifically, compounds such as cis-3-(2,5-dimethylphenyl)-4-hydroxy-8-methoxy-1-azaspiro[4.5]decan-2-one and 3-(2,5-dimethylphenyl)-3-hydroxy-8-methoxy-1-azaspiro[4.5]decane-2,4-dione have been identified. nih.govepa.gov
Synthetic methodologies such as the Claisen rearrangement of bicyclic dihydropyrans have been developed for the stereoselective synthesis of functionalized spiro[4.5]decanes. researchgate.net Furthermore, electrophilic reactions of nitrilium ions have been used to produce substituted spiro[4.5]deca-3,6,9-triene-2,8-diones, demonstrating the potential for creating highly unsaturated and functionalized ring systems. documentsdelivered.com A tandem Claisen rearrangement/intramolecular oxa-Michael addition provides another route to novel spirocyclic scaffolds. nih.gov
| Derivative Name | Substituents on Spiro[4.5]decane Ring | Reference |
| Spirotetramat | 8-methoxy, 4-(ethoxycarbonyloxy), 2-oxo | nih.gov |
| cis-3-(2,5-Dimethylphenyl)-4-hydroxy-8-methoxy-1-azaspiro[4.5]decan-2-one | 4-hydroxy, 8-methoxy, 2-oxo | epa.gov |
| 3-(2,5-Dimethylphenyl)-3-hydroxy-8-methoxy-1-azaspiro[4.5]decane-2,4-dione | 3-hydroxy, 8-methoxy, 2,4-dione | nih.gov |
| 2-oxo-3-phenyl-1-oxaspiro[4.5]dec-3-en-4-yl 4-chlorobenzoate | 2-oxo, 4-(4-chlorobenzoyloxy) | epa.gov, researchgate.net |
Alterations in the Heteroatom Positions within the Spirocyclic Scaffold
The identity and position of the heteroatoms within the five-membered ring of the spirocycle can be altered to generate a variety of structural analogues. Synthetic methods have been developed to access scaffolds where the oxygen and nitrogen atoms are rearranged or replaced.
For example, ring-rearrangement metathesis of 7-azanorbornenes provides an entry to 1-azaspiro[4.5]decane systems. nih.gov A diastereoselective Au/Pd relay catalytic tandem cyclization has been used to produce 2-oxa-7-azaspiro[4.5]decane derivatives. researchgate.net Other accessible analogues include 8-oxa-2-azaspiro[4.5]decane, synthesized from tetrahydropyran-4-carbonitrile, and 6-oxa-spiro[4.5]decane skeletons, formed by the ring-opening of benzo[c]oxepines. nih.govresearchgate.net Furthermore, the nitrogen and oxygen atoms can be replaced by other heteroatoms, as demonstrated by the synthesis of 1-thia-4-azaspiro[4.5]decane derivatives. iucr.org
| Scaffold | Heteroatom Positions | Synthetic Method | Reference |
| 1-Azaspiro[4.5]decane | N at position 1 | Ring-rearrangement metathesis | nih.gov |
| 6-Oxa-spiro[4.5]decane | O at position 6 | Ring-opening of benzo[c]oxepines | nih.gov |
| 8-Oxa-2-azaspiro[4.5]decane | O at position 8, N at position 2 | From tetrahydropyran-4-carbonitrile | researchgate.net |
| 2-Oxa-7-azaspiro[4.5]decane | O at position 2, N at position 7 | Au/Pd relay catalytic tandem cyclization | researchgate.net |
| 1-Thia-4-azaspiro[4.5]decane | S at position 1, N at position 4 | (Not specified) | iucr.org |
| 3-bromo-1-azaspiro[4.5]deca-3,6,9-triene | N at position 1 | ZnBr2-mediated oxidative spiro-bromocyclization | documentsdelivered.com |
Synthesis of Spiro[4.5]decane Derivatives with Varying Ring Sizes
Modifying the size of either the heterocyclic or the carbocyclic ring of the spiro system leads to different classes of compounds. For instance, multicomponent reactions involving isocyanides and acetylenic esters provide a pathway to 1-oxo-2-oxa-3-azaspiro[4.4]nona-3,6,8-triene heterocycles, where the cyclohexane ring is replaced by a cyclopentane (B165970) ring. nih.gov An iterative boron-homologation approach has been shown to be a general method for preparing carbocycles with different ring sizes from a single precursor. researchgate.net A one-pot synthetic method has also been developed for constructing 6-oxa-spiro[4.5]decane skeletons. nih.gov
| Spiro System | Description | Synthetic Approach | Reference |
| Spiro[4.4]nonane | Cyclohexane ring replaced by cyclopentane | Isocyanide/acetylene-based multicomponent reactions | nih.gov |
| Varied Carbocycles | General method for different ring sizes | Iterative boron-homologation | researchgate.net |
| 6-oxa-spiro[4.5]decane | Standard spiro[4.5]decane with altered heteroatom | Merging ring-opening of benzo[c]oxepines and formal 1,2-oxygen migration | nih.gov |
Spiro-Fused Systems and Hybrid Structures (e.g., Indole-Spiro Hybrids)
The spiro[4.5]decane framework can be fused with other ring systems to create complex, polycyclic hybrid structures. A notable example is the synthesis of spiropyrazoline oxindoles through a copper-catalyzed domino process involving the condensation of indolin-2-one and phenylhydrazine (B124118) derivatives. researchgate.net This approach yields diversely functionalized spiro compounds. Another strategy involves a Rhodium(II)-catalyzed insertion of carbenes into the O-H bond of phenols, followed by a Claisen rearrangement and an intramolecular oxa-Michael addition to access novel spiro[benzofuran-2,3'-pyrrolidine]-2',5'-diones. nih.gov These methods highlight the utility of the spiro scaffold in constructing intricate molecular architectures.
Future Research Directions in 2 Phenyl 3 Oxa 1 Azaspiro 4.5 Decane Chemistry
The unique three-dimensional structure of the 2-phenyl-3-oxa-1-azaspiro[4.5]decane scaffold has established it as a valuable motif in medicinal chemistry and materials science. As researchers continue to explore its potential, several key areas for future investigation have emerged. These directions aim to enhance the efficiency and sustainability of its synthesis, deepen the understanding of its chemical behavior, and expand its application in creating novel and complex molecular structures.
Q & A
Q. How does the compound’s stability vary under physiological conditions, and what formulation strategies mitigate degradation?
- Methodological Answer: Conduct accelerated stability studies (40°C/75% RH) to identify degradation pathways (e.g., hydrolysis). Formulate with cyclodextrins or lipid nanoparticles to enhance aqueous solubility and shield labile functional groups .
Q. What design principles apply when creating derivatives for CNS-targeted applications?
Q. How should researchers reconcile conflicting literature reports on the compound’s synthetic pathways or bioactivity?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
